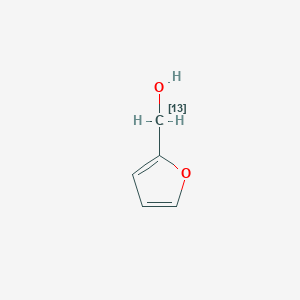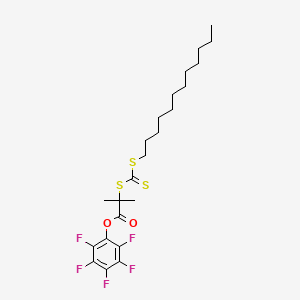
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester is a specialized compound used primarily in the field of polymer chemistry. It is known for its role as a reversible addition–fragmentation chain transfer (RAFT) agent, which is crucial in controlled radical polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester typically involves the esterification of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with pentafluorophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl ester group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amide .
Scientific Research Applications
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester is widely used in scientific research, particularly in the following areas:
Polymer Chemistry: As a RAFT agent, it is used to control the molecular weight and architecture of polymers.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as high porosity or tailored surface functionalities.
Biomedical Applications: The compound is used in the development of drug delivery systems and biocompatible materials.
Industrial Applications: It finds use in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester involves its role as a RAFT agent. It mediates the polymerization process by reversible addition and fragmentation of the growing polymer chains. This allows for precise control over the polymerization process, leading to polymers with well-defined molecular weights and architectures .
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylthiocarbonothioylthio)propionic acid: This compound is similar in structure but lacks the pentafluorophenyl ester group.
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid: Another similar compound used as a RAFT agent.
Uniqueness
The presence of the pentafluorophenyl ester group in 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester enhances its reactivity and allows for more versatile applications in polymer chemistry and material science .
Properties
CAS No. |
1174764-26-1 |
|---|---|
Molecular Formula |
C23H31F5O2S3 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C23H31F5O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-32-22(31)33-23(2,3)21(29)30-20-18(27)16(25)15(24)17(26)19(20)28/h4-14H2,1-3H3 |
InChI Key |
XBUCQRRMAZYXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


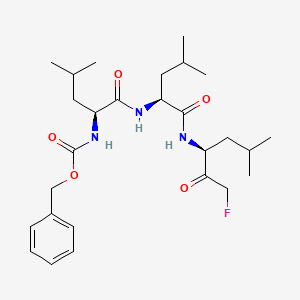
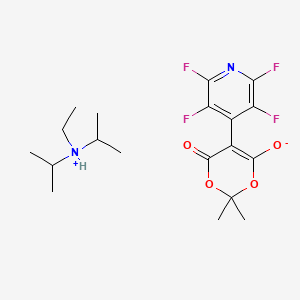
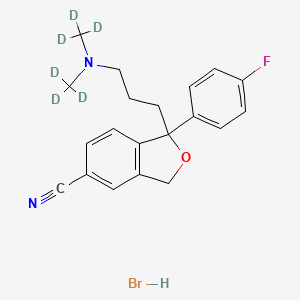
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12054940.png)
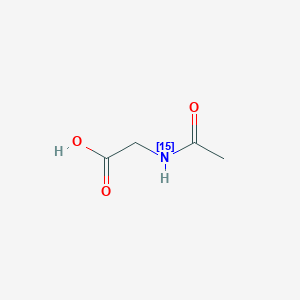
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
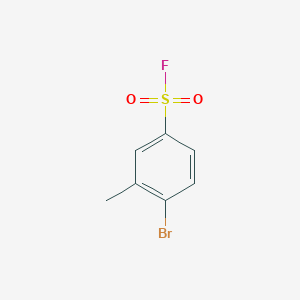
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)


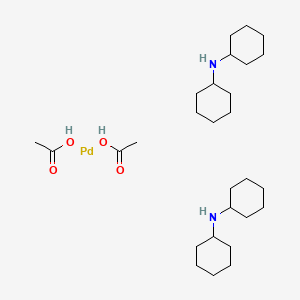
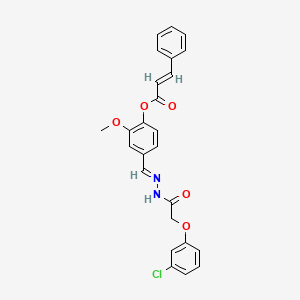
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
